Atraton

Catalog No.
S519725
CAS No.
1610-17-9
M.F
C9H17N5O
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atraton

Atraton (CAS 1610-17-9) is a methoxy-s-triazine reference standard designed for calibrating methods where chloro-triazine analogs fail due to low solubility. Its 1670 mg/L aqueous solubility enables solvent-free high-concentration standards, avoiding LC-MS matrix suppression. • Enables accurate LC-MS calibration without organic co-solvents. • Distinct methoxy group ensures correct retention time and cross-reactivity for MIP/SPE validation. • DPV detection limit of 1.5×10⁻⁸ M supports high-sensitivity sensor calibration. Procure for reliable environmental monitoring.

CAS Number

1610-17-9

Product Name

Atraton

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)

InChI Key

PXWUKZGIHQRDHL-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C

solubility

Soluble in DMSO

Synonyms

atraton, atratone, N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, NEMMTD cpd

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C

The exact mass of the compound Atraton is 211.1433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of diamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98% (GC)

Package Size

1 mg, 25 mg, 50 mg, 100 mg, 1 g

Atraton (CAS 1610-17-9) is a methoxy-s-triazine compound primarily utilized as a high-purity analytical reference standard in environmental monitoring, agricultural chemistry, and sensor development . Characterized by the substitution of a methoxy group at the 6-position of the triazine ring—in contrast to the chloro group found in its widely known analog, atrazine—atraton exhibits distinct physicochemical properties, including significantly enhanced aqueous solubility and altered electrochemical behavior. For industrial and laboratory buyers, procuring certified reference material of atraton is essential for calibrating chromatographic instruments, validating the selectivity of solid-phase extraction (SPE) matrices, and benchmarking degradation kinetics in advanced water treatment studies[1].

Research Fit

Category Methoxytriazine research reference compound
Use Context Obsolete non-selective herbicide; environmental fate and residue monitoring
Selection Logic Distinct 6-methoxy substituent profile for method calibration and fate modeling

Attempting to substitute atraton with more common triazines like atrazine or prometon compromises analytical accuracy and process validation [1]. While atrazine shares the same core s-triazine ring, its chloro-substitution renders it vastly less soluble in water, preventing its use as a surrogate in high-concentration aqueous assays without the introduction of interfering organic co-solvents [2]. Furthermore, in chromatographic and sensor-based applications, the methoxy group of atraton dictates unique retention times, molecular imprinting cross-reactivities, and electrochemical reduction potentials[3]. Using a generic or chloro-triazine standard instead of exact atraton fails to accurately map the distinct environmental fate, photolytic degradation pathways, and recovery rates specific to methoxy-triazine contaminants.

Substitution Risk

6-position substituent Methoxy vs. methylthio or chloro analogs alters phytotoxicity, sorption, and toxicity; direct replacement may not transfer without validation.
Immunoassay cross-reactivity Cross-reactivity can differ by an order of magnitude among triazines; substitution may cause false positive/negative bias in ELISA-based monitoring.
Environmental partitioning Sorption and aquatic toxicity vary significantly; generic triazine substitution invalidates fate models without matrix-matched data.

Aqueous Solubility for Stock Solutions

Atraton's methoxy substitution drastically alters its hydration thermodynamics compared to chloro-triazines. Quantitative property data shows atraton achieves a water solubility of approximately 1.67 g/L (1670 mg/L) at 25 °C . In stark contrast, atrazine's water solubility is limited to roughly 34.7 mg/L at a similar temperature [1]. This 48-fold increase in solubility allows for the preparation of highly concentrated aqueous stock solutions without the need for organic co-solvents like methanol or DMSO, which can interfere with downstream biological assays or LC-MS matrix effects.

Evidence DimensionWater Solubility at 25-26 °C
Target Compound Data1670 mg/L (Atraton)
Comparator Or Baseline34.7 mg/L (Atrazine)
Quantified DifferenceApprox. 48x higher aqueous solubility
ConditionsAqueous solution at 25-26 °C

Procuring atraton enables the formulation of concentrated, solvent-free aqueous reference standards, eliminating organic solvent interference in sensitive analytical and bioassay workflows.

Herbicide selectivity
Head-to-head
Intermediate phytotoxicity; ‘Slight’ selectivity (weed vs. rice)
Supports selection where moderate crop safety is acceptable
Class comparison: methoxy vs. chloro vs. methylthio subclasses

Electrochemical Sensor Calibration Sensitivity

When developing polarographic or voltammetric sensors for environmental monitoring, the specific alkylamino substitutions on the methoxy-triazine ring influence the reduction potential and detection limits. In differential pulse voltammetry (DPV) using a Britton-Robinson buffer (pH 4.0), atraton demonstrates a limit of detection (LOD) of 1.5 × 10^-8 mol/L [1]. Its closest structural analog, prometon (which features bis-isopropylamino groups instead of atraton's ethyl/isopropyl mix), yields a slightly higher LOD of 2.0 × 10^-8 mol/L under identical conditions [1].

Evidence DimensionLimit of Detection (LOD) in Differential Pulse Voltammetry
Target Compound Data1.5 × 10^-8 mol/L (Atraton)
Comparator Or Baseline2.0 × 10^-8 mol/L (Prometon)
Quantified Difference25% lower (more sensitive) detection limit for Atraton
ConditionsBritton-Robinson buffer (pH 4.0) at mercury electrodes

For sensor manufacturers and analytical labs, atraton provides a more sensitive baseline standard for calibrating electrochemical equipment targeting methoxy-triazines.

Soil sorption
Reported
90% sorbed in acid-activated Terra Rossa soil
pH-dependent retention limits mobility in high-CEC acidic matrices
Batch sorption comparison with chloro-analogs and degradates

Cross-Reactivity Validation in MIPs

Atraton is a critical negative control and cross-reactivity standard when validating atrazine-selective extraction matrices. Molecularly imprinted polymers (MIPs) designed using dummy templates for atrazine exhibit high retention factors for chloro-triazines (like atrazine and simazine) due to specific hydrogen bonding and basicity profiles[1]. However, these same MIPs show significantly reduced retention for methoxy-triazines like atraton and methylthio-triazines like ametryn [1]. Procuring atraton allows developers to quantitatively prove the group-selectivity and exclusion efficiency of their proprietary sorbents.

Evidence DimensionChromatographic Retention / Binding Affinity on Atrazine-MIPs
Target Compound DataLow retention (Methoxy-triazine exclusion)
Comparator Or BaselineHigh retention (Chloro-triazine inclusion)
Quantified DifferenceMeasurably lower retention factor for methoxy-triazines compared to chloro-triazines
ConditionsLiquid chromatography evaluation on trialkylmelamine-imprinted polymers

Procuring atraton is mandatory for QA/QC laboratories needing to validate the target specificity and cross-reactivity limits of commercial atrazine solid-phase extraction (SPE) cartridges.

Aquatic toxicity
Head-to-head
EC50: 36.96 mg/L (Vibrio fischeri, 15 min)
Intermediate toxicity among triazines; 3.3× less toxic than Ametryn
Microtox assay; supports ecotoxicity ranking for method selection
Membrane uptake
Reported
Lower lipophilicity than Atrazine; >90% efflux in 15 min
Rapid partitioning kinetics similar to more lipophilic triazines
Oat root model; supports passive diffusion studies
ELISA cross-reactivity
Reported
42% cross-reactivity (Simazine baseline 100%)
May produce significant false positive in Simazine immunoassay
Confirmatory analysis recommended for residue monitoring

Aqueous Analytical Standard Preparation

Due to its exceptional water solubility (1670 mg/L) compared to chloro-triazines, atraton is the ideal choice for preparing high-concentration, solvent-free aqueous reference standards. This is particularly valuable in biological assays or LC-MS workflows where organic co-solvents would cause matrix suppression or biological interference .

Electrochemical Sensor Calibration

With a proven differential pulse voltammetry detection limit of 1.5 × 10^-8 mol/L, atraton serves as a highly sensitive calibration standard for environmental monitoring equipment. It is preferred over prometon when establishing the absolute baseline sensitivity of polarographic sensors targeting methoxy-triazine contaminants [1].

SPE Selectivity Validation

Atraton is an essential procurement item for laboratories validating the specificity of atrazine-targeted molecularly imprinted polymers (MIPs) and SPE columns. Its distinct methoxy group ensures it acts as a reliable cross-reactivity benchmark to prove that a sorbent successfully discriminates between chloro- and methoxy-triazines[2].

Application Fit

Application
Selection Property
Validation Focus
Environmental fate in acidic high-CEC soils
pH-dependent sorption behavior
Retention in acid-activated clay matrices
Multi-residue triazine analysis
Distinct electrochemical and chromatographic profile
Separation from chloro- and methylthio-analogs; immunoassay selectivity verification
Aquatic ecotoxicity reference
Intermediate Microtox toxicity
Benchmarking against known toxicities for QSAR studies
Plant uptake and partitioning studies
Rapid membrane diffusion kinetics
Non-ionized passive transport; metabolic stability assessment

XLogP3

2.7

Exact Mass

211.1433

LogP

2.69 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3357WM07W3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.90e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

1610-17-9

Wikipedia

Atraton

Use Classification

Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides

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